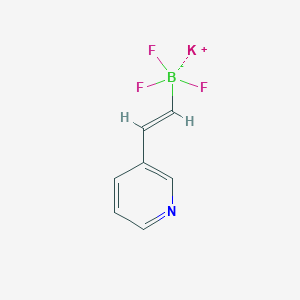
Potassium (E)-trifluoro(2-(pyridin-3-yl)vinyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis and medicinal chemistry due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of pyridine derivatives with boron trifluoride etherate, followed by treatment with potassium fluoride. This method ensures the formation of the trifluoroborate salt, which is then isolated and purified .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide typically involves large-scale reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boranes.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to preserve the integrity of the trifluoroborate group .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted pyridine derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: It serves as a probe in biological studies to investigate enzyme functions and metabolic pathways.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Mecanismo De Acción
The mechanism by which potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with molecular targets. This interaction can modulate enzyme activity, influence metabolic pathways, and facilitate the formation of new chemical bonds. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in research and industry .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[(1E)-2-(oxetan-3-yl)ethenyl]boranuide
- Potassium trifluoro(2-fluoropyridin-3-yl)borate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro[(E)-2-(pyridin-3-yl)ethenyl]boranuide stands out due to its stability under oxidative conditions and its ability to participate in a wide range of chemical reactions. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H6BF3KN |
|---|---|
Peso molecular |
211.04 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-2-pyridin-3-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)4-3-7-2-1-5-12-6-7;/h1-6H;/q-1;+1/b4-3+; |
Clave InChI |
PFTADKKDQJJXAG-BJILWQEISA-N |
SMILES isomérico |
[B-](/C=C/C1=CN=CC=C1)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CN=CC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


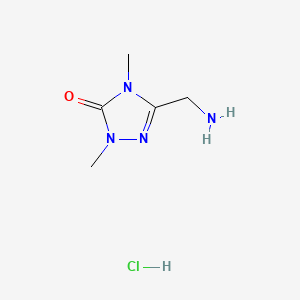
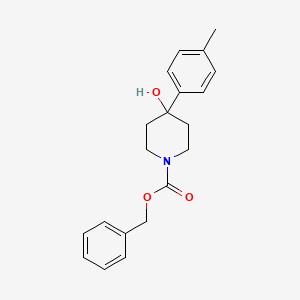
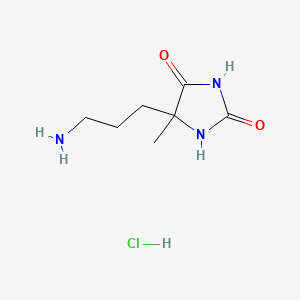
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
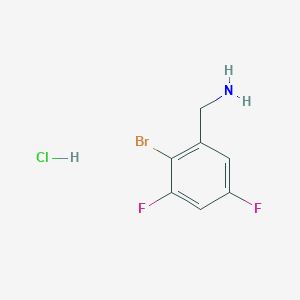
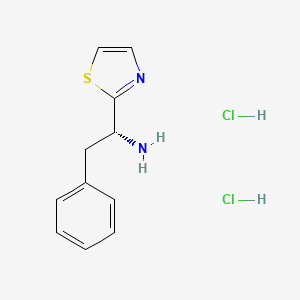
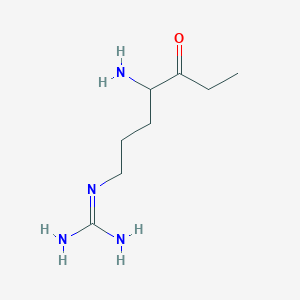
![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)
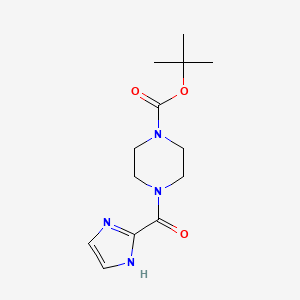
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
